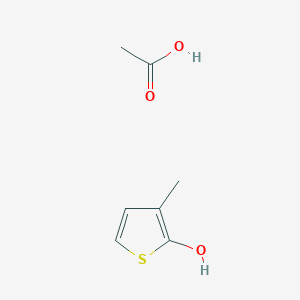
Acetic acid;3-methylthiophen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methylthiophen-2-ol is an organic compound that combines the properties of acetic acid and a thiophene derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Thiophenes are sulfur-containing heterocyclic compounds that are significant in various chemical and biological applications due to their aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
3-Methylthiophene: Lacks the acetic acid moiety.
Acetic Acid: Lacks the thiophene ring.
Uniqueness
Acetic acid;3-methylthiophen-2-ol is unique due to the combination of the acetic acid and thiophene functionalities. This dual nature allows it to participate in a broader range of chemical reactions and interactions compared to its individual components .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique combination of acetic acid and thiophene properties makes it a valuable building block for the synthesis of complex molecules and materials.
Properties
CAS No. |
90467-72-4 |
|---|---|
Molecular Formula |
C7H10O3S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
acetic acid;3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4) |
InChI Key |
DCFFHBKYMTXISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















